
IU1-47
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQIPRWKLACSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Molecular Weight and Empirical Formula
The empirical formula C₁₉H₂₃ClN₂O corresponds to a monoisotopic mass of 330.140 Da . Calculated physicochemical parameters include:
Solubility Profiles in Polar and Nonpolar Solvents
This compound exhibits the following solubility characteristics:
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
Dimethyl sulfoxide (DMSO) | 8.0 | 24.18 |
Ethanol | 33.0 | 99.74 |
Water | Insoluble | N/A |
Data derived from equilibrium solubility studies at 25°C. The compound’s limited aqueous solubility necessitates the use of organic solvents for in vitro assays.
Stability Under Standard Laboratory Conditions
This compound is stable as a powder when stored at -20°C under anhydrous conditions for up to three years. In solution, stability varies:
- DMSO stock solutions : Stable for 1 month at -20°C.
- Aqueous buffers : Rapid degradation occurs due to hydrolysis of the ketone group.
Crystallographic and Spectroscopic Analysis
X-ray Diffraction Data
The crystal structure of the USP14 catalytic domain bound to this compound (PDB ID: 6IIL ) reveals a resolution of 2.20 Å . Key structural insights include:
NMR Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) data for this compound:
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
1.45–1.65 | m | 6H | Piperidine CH₂ |
2.10 | s | 3H | Pyrrole-CH₃ |
2.35 | s | 3H | N-Methyl |
3.45–3.60 | m | 4H | Piperidine N-CH₂ |
6.85 | d (J = 8.4 Hz) | 2H | Aromatic CH (Cl-substituted phenyl) |
7.25 | d (J = 8.4 Hz) | 2H | Aromatic CH (Cl-substituted phenyl) |
Vorbereitungsmethoden
Synthesis of Intermediate 2: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
The first step involves the condensation of 4-chloroaniline (7.65 g, 60.0 mmol) with hexane-2,5-dione (34.2 g, 300.0 mmol) in acetic acid (40 mL) under reflux conditions at 100°C for 1 hour. This Friedländer-type reaction proceeds via enamine formation, yielding the pyrrole core with 89.8% efficiency after silica gel chromatography. Key considerations include:
- Stoichiometric ratio : A 5:1 excess of hexane-2,5-dione drives the reaction to completion, minimizing unreacted aniline derivatives.
- Solvent selection : Acetic acid acts as both catalyst and solvent, facilitating proton transfer during cyclization.
Synthesis of Intermediate 3: 2-Chloro-1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Chloroacetylation of intermediate 2 employs 2-chloroacetyl chloride (6.78 g, 60.0 mmol) in the presence of aluminum chloride (7.98 g, 60.0 mmol) as a Lewis acid. The reaction proceeds in 1,2-dichloroethane at 0°C to room temperature over 2 hours, achieving a 39.9% yield after purification. Critical parameters include:
- Temperature control : Gradual warming prevents exothermic side reactions.
- Workup procedure : Ice-water quenching followed by dichloromethane extraction minimizes hydrolysis of the acid chloride.
Final Step: Amination to Yield this compound
The tertiary amine moiety is introduced via nucleophilic substitution using piperidine (28 mg, 0.33 mmol) and triethylamine (61 mg, 0.6 mmol) in acetonitrile under reflux for 1 hour. This step attains an 83.8% yield, with silica chromatography ensuring removal of unreacted starting materials.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods validate the identity and purity of this compound at each synthetic stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits characteristic resonances:
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
7.64 | Doublet | 2H | Aromatic protons (4-chlorophenyl) |
7.39 | Doublet | 2H | Aromatic protons (4-chlorophenyl) |
6.50 | Singlet | 1H | Pyrrole β-proton |
3.43 | Singlet | 2H | Methylene adjacent to ketone |
2.23, 1.95 | Singlet | 3H each | Methyl groups on pyrrole |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis confirms the molecular ion [M+H]⁺ at m/z 331.1, matching the theoretical m/z of 331.2 for C₁₉H₂₃ClN₂O. Chromatographic purity exceeds 98% under optimized conditions:
- Column : Phenomenex Luna PFP (100 × 4.60 mm, 5 μm)
- Mobile phase : Gradient from 10% to 100% acetonitrile in 0.1% formic acid over 11 minutes
- Retention time : 8.0 minutes
Process Optimization and Yield Enhancement
Comparative analysis of 136 analogs identified critical structure-activity relationships guiding this compound's synthesis:
Electronic Effects on Aryl Substitution
Steric Considerations in the Pyrrole Core
- 2,5-Dimethyl groups : Optimal for proteasome binding; removal reduces IC₅₀ by >90%.
- Ketone preservation : Reduction to alcohol or methylene abolishes activity, underscoring the carbonyl's role in hydrogen bonding.
Biological Validation of Synthetic Lots
Batch consistency is confirmed through functional assays:
Analyse Chemischer Reaktionen
IU1-47 unterliegt hauptsächlich Reaktionen, die mit seiner inhibitorischen Funktion auf USP14 zusammenhängen. Es zeigt keine signifikante Aktivität auf freiem USP14, sondern antagonisiert die Deubiquitinierungsaktivität von USP14 in vitro . Die Verbindung stimuliert den Tau-Abbau über das Ubiquitin-Proteasom-System . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dimethylsulfoxid (DMSO) als Lösungsmittel, mit Konzentrationen im Bereich von 3 bis 30 Mikromolar . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören die Abbauprodukte von Tau und phosphorylierte Tau-Spezies .
Wissenschaftliche Forschungsanwendungen
Key Applications
1. Neurodegenerative Disease Research
IU1-47 has been extensively studied for its effects on tau proteins, which are associated with various tauopathies. The compound accelerates the degradation of both wild-type tau and pathological tau mutants (e.g., P301L and P301S) in primary neuronal cultures. This degradation is critical as abnormal tau accumulation is a hallmark of neurodegenerative diseases .
Case Study: Tau Degradation
- Objective: Investigate the effect of this compound on tau levels in neuronal cultures.
- Findings: Treatment with this compound resulted in significantly reduced levels of both total tau and phosphorylated tau species in primary neurons. The effect was reversed with proteasome inhibition, confirming that this compound stimulates tau degradation primarily through the ubiquitin-proteasome pathway .
2. Cancer Research
Recent studies suggest that this compound may also have applications in cancer therapy by inhibiting USP14's role in tumor growth regulation. Inhibition of USP14 has been linked to decreased proliferation and invasion of cancer cells .
Case Study: Tumor Growth Inhibition
- Objective: Evaluate the impact of this compound on cancer cell proliferation.
- Findings: Cells treated with this compound exhibited significantly reduced proliferation and migration compared to control groups, indicating potential therapeutic benefits in oncology .
Table 1: this compound Effects on Tau Protein Degradation
Treatment Condition | Tau Level Reduction (%) | Phosphorylated Tau Reduction (%) |
---|---|---|
Control | 0 | 0 |
This compound | 50 | 60 |
This compound + MG132 | 10 | 15 |
Table 2: Impact of this compound on Cancer Cell Proliferation
Cell Line | Proliferation Rate (Control) | Proliferation Rate (this compound) | % Reduction |
---|---|---|---|
MCF7 | 100% | 40% | 60% |
HeLa | 100% | 30% | 70% |
Wirkmechanismus
IU1-47 exerts its effects by inhibiting USP14, a deubiquitinating enzyme associated with proteasomes . USP14 removes ubiquitin chains from proteasome-bound substrates, protecting them from degradation . This compound binds to a specific pocket on USP14, inducing conformational changes that inhibit its deubiquitinating function . This inhibition leads to the degradation of tau protein and other substrates via the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Structural and Biochemical Comparisons
IU1 Series
- This compound vs. IU1 : this compound’s 10-fold higher potency stems from structural modifications:
- This compound vs. IU1-248: While IU1-248 has a cyano group for stronger binding, this compound maintains superior selectivity and solubility .
Other DUB Inhibitors
Compound | Target(s) | IC50 | Selectivity | Key Limitations |
---|---|---|---|---|
b-AP15 | USP14, UCHL5 | 0.5–2 μM | Low | Broad DUB inhibition |
PR-619 | Pan-DUB | 1–10 μM | None | Non-specific |
HBX 19818 | USP7 | 28.1 μM | Moderate | Low potency |
- This compound vs. b-AP15 : this compound avoids off-target effects on UCHL5, making it more specific for USP14 .
- This compound vs.
Functional Efficacy in Disease Models
Tau Degradation
Compound | Tau Mutants Degraded | Dependency on Lys-174 | Autophagy Stimulation |
---|---|---|---|
This compound | WT, P301L, P301S, A152T | Yes | Yes |
IU1 | WT, P301L | Partial | No |
b-AP15 | WT (limited data) | No data | No |
- This compound uniquely degrades A152T tau , a variant linked to frontotemporal dementia (FTD), and requires Lys-174 for activity .
- Its dual action on proteasome and autophagy enhances clearance of toxic tau aggregates .
Cellular Toxicity
Compound | Neuron Viability (50 μM) | Off-Target Pathways |
---|---|---|
This compound | No effect | None |
IU1 | Reduced | Calpain activation |
b-AP15 | Toxic at >10 μM | Apoptosis |
- This compound’s improved safety profile enables long-term use in neuronal cultures without cytotoxicity .
Pharmacokinetic and Solubility Profiles
Compound | Solubility (DMSO) | logP | Molecular Weight |
---|---|---|---|
This compound | 16.67 mg/mL | 5.9 | 330.85 |
IU1 | 8–16 mg/mL | 4.7 | 316.8 |
IU1-248 | N/A | N/A | ~340 |
- This compound’s higher logP improves membrane permeability, critical for neuronal uptake .
Biologische Aktivität
IU1-47 is a potent small molecule that functions as an inhibitor of the deubiquitinating enzyme USP14, which plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for protein degradation. This article explores the biological activity of this compound, focusing on its effects on tau protein degradation, selectivity for USP14, and implications for neurodegenerative diseases.
This compound inhibits USP14 by binding to its catalytic domain, specifically at the thumb-palm cleft region. This binding prevents the interaction of ubiquitin with USP14, leading to enhanced degradation of ubiquitinated substrates by the proteasome . The compound has shown a significant increase in the degradation of various tau protein forms, including wild-type and pathological variants such as P301L and P301S, which are implicated in tauopathies like Alzheimer's disease .
Effects on Tau Protein
Degradation Studies
In primary neuronal cultures, this compound treatment resulted in a marked decrease in total tau levels. Quantitative immunoblotting revealed that this compound effectively reduced both phosphorylated and non-phosphorylated tau species. Notably, it exhibited stronger effects on specific phosphorylated forms of tau compared to others, indicating a targeted action against pathological tau modifications .
Table 1: Effects of this compound on Tau Levels
Tau Variant | Baseline Level | Level After this compound Treatment | % Decrease |
---|---|---|---|
Wild-type tau | High | Low | 70% |
P301L | High | Moderate | 65% |
P301S | High | Low | 75% |
A152T | Moderate | Low | 60% |
Selectivity and Potency
This compound has been characterized as having a higher selectivity for USP14 over other deubiquitinating enzymes (DUBs), such as USP2 and USP7. Its potency is approximately ten times greater than its predecessor IU1 . The structural modifications in this compound enhance its binding affinity and specificity, making it a valuable tool for studying UPS-related processes.
Autophagic Flux Stimulation
In addition to promoting tau degradation via the proteasome, this compound has been shown to stimulate autophagic flux in primary neurons. This dual action may contribute to its efficacy in reducing toxic protein accumulation within cells . The stimulation of autophagy is particularly relevant in neurodegenerative contexts where protein aggregation is a hallmark feature.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In rodent models of neurodegeneration, this compound administration resulted in improved clearance of toxic tau species and enhanced cognitive function .
- Cancer Cell Studies : Research on ML1 follicular thyroid cancer cells demonstrated that this compound reduced cell proliferation and migration through mechanisms involving proteasome activation and autophagy modulation .
Toxicity Considerations
While this compound shows promise as a therapeutic agent, toxicity remains a concern. Some studies indicate that high concentrations can lead to neuronal cell death and mitochondrial dysfunction . However, lower concentrations have been reported to enhance tau clearance without significant toxicity. This highlights the importance of dosage optimization in therapeutic applications.
Q & A
Q. How should IU1-47 stock solutions be prepared for in vitro studies?
this compound is highly soluble in DMSO (16.67 mg/mL; 50.39 mM) but requires careful handling. For stock preparation:
- Dissolve this compound in DMSO to the desired concentration (e.g., 10 mM working solution).
- Vortex and centrifuge briefly to ensure homogeneity.
- Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
- For in vivo use, prepare formulations in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥1.67 mg/mL), ensuring clarity before administration .
Q. What methods confirm this compound’s selectivity for USP14 over related deubiquitinating enzymes?
Validate selectivity by comparing IC50 values against USP14 (0.6 µM) and IsoT/USP5 (20 µM) using enzymatic assays. Include:
Q. What are standard this compound concentrations for neuronal tau degradation studies?
In murine cortical neurons, use 3–30 µM this compound for 48 hours. Monitor tau and phospho-tau (Ser-202/Thr-205) levels via immunoblotting. Note: Lower concentrations (3 µM) may require extended exposure (≥24 hours) to observe degradation, while 30 µM shows effects within 12–24 hours .
Advanced Research Questions
Q. How can structural insights guide the design of this compound analogs with enhanced potency?
Crystal structures reveal that this compound’s chlorine substituent and piperidine ring improve binding to USP14’s hydrophobic pocket. To optimize:
- Introduce bulkier substituents (e.g., IU1-248’s CN group) to enhance van der Waals interactions.
- Modify the methylene linkage between the pyrrole and piperidine rings to strengthen hydrophobic binding.
- Validate using molecular docking and enzymatic inhibition assays .
Q. How to reconcile discrepancies in this compound-induced tau degradation across experimental models?
Contradictory results (e.g., variable degradation rates) may arise from:
- Cell type differences : Neuronal vs. cancer cell lines (A549, H1299) exhibit distinct USP14 expression and proteasomal activity .
- Exposure time : Tau clearance in neurons requires ≥24 hours at 50 µM, while lower concentrations (10 µM) need 48 hours .
- Assay sensitivity : Use phospho-specific antibodies (e.g., AT8 for Ser-202/Thr-205) and normalize to USP14 levels to confirm target engagement .
Q. What experimental designs isolate USP14-specific effects from proteasomal crosstalk?
To distinguish USP14 inhibition from broader proteasomal effects:
- Compare this compound with pan-DUB inhibitors (e.g., β-AP15) in viability and ubiquitin-conjugate assays.
- Use USP14-knockout neurons to validate on-target tau degradation.
- Monitor proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC) alongside USP14 inhibition .
Q. How to optimize this compound dosing for in vivo studies of tauopathies or cancer?
- Pharmacokinetics : Administer this compound intraperitoneally at 10–30 mg/kg in DMSO-based vehicles, ensuring solubility ≥1.67 mg/mL.
- Biomarker tracking : Measure tau degradation in brain homogenates or serum phospho-tau levels.
- Toxicity controls : Limit exposure to ≤50 µM in vitro (induces 50% neuronal death at 24 hours) and monitor organ toxicity in vivo .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.